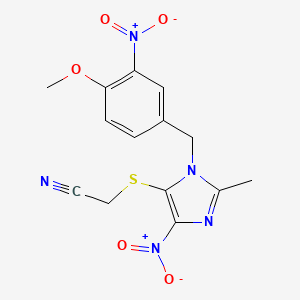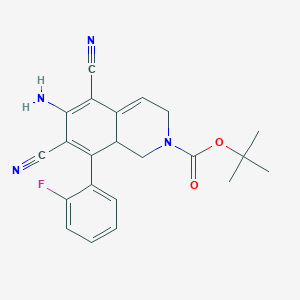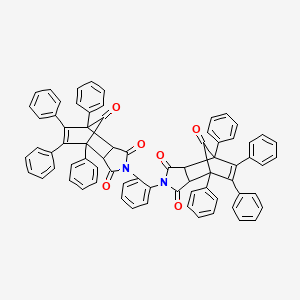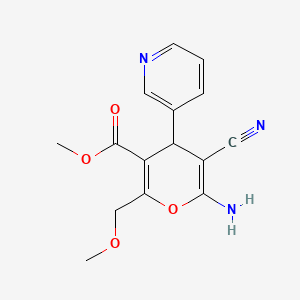![molecular formula C28H26F10N2O4S3 B14950307 6-(Difluoromethyl)-4-isobutyl-5-[(methylsulfanyl)carbonyl]-2-(trifluoromethyl)nicotinic thioanhydride](/img/structure/B14950307.png)
6-(Difluoromethyl)-4-isobutyl-5-[(methylsulfanyl)carbonyl]-2-(trifluoromethyl)nicotinic thioanhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-4-isobutyl-5-[(methylsulfanyl)carbonyl]-2-(trifluoromethyl)nicotinic thioanhydride is a complex organic compound characterized by the presence of multiple functional groups, including difluoromethyl, isobutyl, methylsulfanyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-4-isobutyl-5-[(methylsulfanyl)carbonyl]-2-(trifluoromethyl)nicotinic thioanhydride typically involves multiple steps, starting from readily available precursors. One common approach is the photoinduced defluorinative alkylation of trifluoromethyl alkenes with carbonyl derivatives. This method utilizes metal-free catalysis and involves the cleavage of C–C bonds to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to achieve higher yields and purity. This often requires optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-4-isobutyl-5-[(methylsulfanyl)carbonyl]-2-(trifluoromethyl)nicotinic thioanhydride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
6-(Difluoromethyl)-4-isobutyl-5-[(methylsulfanyl)carbonyl]-2-(trifluoromethyl)nicotinic thioanhydride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique functional groups make it a valuable tool for studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-4-isobutyl-5-[(methylsulfanyl)carbonyl]-2-(trifluoromethyl)nicotinic thioanhydride involves its interaction with molecular targets through its functional groups. The difluoromethyl and trifluoromethyl groups can participate in hydrogen bonding and hydrophobic interactions, while the carbonyl and methylsulfanyl groups can form covalent bonds with nucleophiles. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl alkenes: Compounds with similar trifluoromethyl groups but different alkene structures.
Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone.
Difluoromethyl derivatives: Compounds with difluoromethyl groups but different core structures.
Uniqueness
6-(Difluoromethyl)-4-isobutyl-5-[(methylsulfanyl)carbonyl]-2-(trifluoromethyl)nicotinic thioanhydride is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C28H26F10N2O4S3 |
|---|---|
Molecular Weight |
740.7 g/mol |
IUPAC Name |
5-S-[6-(difluoromethyl)-4-(2-methylpropyl)-5-methylsulfanylcarbonyl-2-(trifluoromethyl)pyridine-3-carbonyl] 3-S-methyl 2-(difluoromethyl)-4-(2-methylpropyl)-6-(trifluoromethyl)pyridine-3,5-dicarbothioate |
InChI |
InChI=1S/C28H26F10N2O4S3/c1-9(2)7-11-13(23(41)45-5)17(21(29)30)39-19(27(33,34)35)15(11)25(43)47-26(44)16-12(8-10(3)4)14(24(42)46-6)18(22(31)32)40-20(16)28(36,37)38/h9-10,21-22H,7-8H2,1-6H3 |
InChI Key |
YOOUQCIEMPIVSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(C(=NC(=C1C(=O)SC(=O)C2=C(N=C(C(=C2CC(C)C)C(=O)SC)C(F)F)C(F)(F)F)C(F)(F)F)C(F)F)C(=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-methoxyphenyl)-3-{[(E)-(4-methoxyphenyl)methylidene]amino}-1-(propan-2-yl)imidazolidin-4-one](/img/structure/B14950233.png)

![N-{[N'-(4-Tert-butylcyclohexylidene)hydrazinecarbonyl]methyl}-2-nitro-N-phenylbenzene-1-sulfonamide](/img/structure/B14950243.png)


![2-(1-naphthyl)-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B14950265.png)


![N-(1,8-dibromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)cyclopropanecarboxamide (non-preferred name)](/img/structure/B14950285.png)
![N-(3-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)-2-iodobenzamide](/img/structure/B14950286.png)
![7-[(Adamantan-1-ylmethyl)carbamoyl]tricyclo[3.2.2.0~2,4~]non-8-ene-6-carboxylic acid](/img/structure/B14950294.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14950302.png)
![2-methoxy-5-(3-{[(E)-naphthalen-1-ylmethylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B14950309.png)

